

1-Isocyanopentane: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties and reactivity of **1-isocyanopentane**. The information is presented to support research, scientific discovery, and advancements in drug development. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key reactions are provided.

Core Chemical Properties of 1-Isocyanopentane

1-Isocyanopentane, also known as n-pentyl isocyanide, is an organic compound with the chemical formula C6H11N.[1][2] It belongs to the isocyanide family, characterized by the functional group -N≡C. This section summarizes its key physical and chemical properties.



Property	Value	Source(s)
Molecular Formula	C6H11N	[1][2]
Molecular Weight	97.16 g/mol	[1]
IUPAC Name	1-isocyanopentane	[1]
SMILES	CCCCC[N+]#[C-]	[1]
CAS Number	18971-59-0	[3]
Boiling Point	156 °C	[3]
Melting Point	-51 °C	[3]
Density	0.772 g/mL at 25 °C	[3][4]
Solubility	Insoluble in water; Soluble in organic solvents.	[5]
Appearance	Colorless liquid with a highly unpleasant odor.	[4][5]

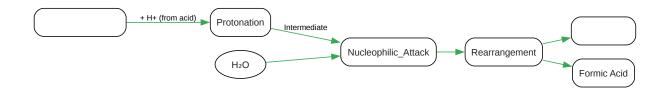
Reactivity and Reaction Mechanisms

The reactivity of **1-isocyanopentane** is primarily dictated by the isocyanide functional group, which can act as both a nucleophile and an electrophile.[6] This dual reactivity makes it a versatile reagent in organic synthesis.

Hydrolysis

Alkyl isocyanides, such as **1-isocyanopentane**, are stable in basic conditions but readily undergo hydrolysis in the presence of dilute mineral acids.[5][6][7] The reaction yields a primary amine (pentylamine) and formic acid.[7][8][9] The carbon atom in the isocyanide group is negatively charged, which repels nucleophiles like the hydroxide ion (OH-), explaining its stability in basic media.[10]





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Caption: Acid-catalyzed hydrolysis of **1-isocyanopentane**.

Reduction

1-isocyanopentane can be reduced to a secondary amine, specifically N-methylpentylamine. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation (with Pt or Ni) or with lithium aluminum hydride (LiAlH4).[5][9]

Isomerization

Upon heating to high temperatures (around 250 °C), **1-isocyanopentane** can isomerize to the more stable pentyl cyanide (hexanenitrile).[5][8]

Addition Reactions

The unshared pair of electrons on the carbon atom of the isocyanide group allows **1**-isocyanopentane to participate in addition reactions with various reagents, including halogens, sulfur, and oxygen (often from ozone or mercuric oxide).[5][8][9]

Multicomponent Reactions

1-Isocyanopentane is a valuable reactant in isocyanide-based multicomponent reactions (MCRs), which are highly efficient for generating molecular complexity in a single step.

Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide.[11]
 [12][13][14][15]



• Ugi Reaction: This is a four-component reaction between an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid, yielding a bis-amide.[16][17][18][19]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of **1-isocyanopentane**.

Synthesis of 1-Isocyanopentane via the Carbylamine Reaction

This method involves the reaction of a primary amine with chloroform and a strong base.[5][6]

Materials:

- Pentylamine
- Chloroform
- Potassium hydroxide (or sodium hydroxide)
- Ethanol (as solvent)
- Dichloromethane (for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve pentylamine in ethanol.
- Add a solution of potassium hydroxide in ethanol to the flask.
- While stirring vigorously, add chloroform dropwise from the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary.
- After the addition is complete, heat the mixture to reflux for 2-3 hours.



- Cool the reaction mixture and pour it into a separatory funnel containing water.
- Extract the aqueous layer with dichloromethane.
- Combine the organic extracts and wash them with water, followed by a saturated brine solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent by rotary evaporation.
- The crude **1-isocyanopentane** can be purified by distillation under reduced pressure.



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Caption: General workflow for the synthesis of **1-isocyanopentane**.

Synthesis from 1-lodopentane

This method involves the reaction of an alkyl halide with silver cyanide.[20][21]

Materials:

- 1-lodopentane
- Silver cyanide (AgCN)



Ethanol (as solvent)

Procedure:

- In a round-bottom flask, suspend silver cyanide in ethanol.
- Add 1-iodopentane to the suspension.
- Heat the mixture under reflux with stirring for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture and filter off the silver iodide precipitate.
- The filtrate contains the **1-isocyanopentane** product, which can be isolated by distillation of the solvent. Further purification can be achieved by fractional distillation.

Safety and Handling

1-Isocyanopentane is a toxic and highly flammable liquid.[1] It is harmful if swallowed, inhaled, or in contact with skin.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[4] Keep away from heat, sparks, and open flames.[4]

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